molecular formula C22H18ClFN2O B3037469 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole CAS No. 478050-12-3

5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B3037469
CAS No.: 478050-12-3
M. Wt: 380.8 g/mol
InChI Key: XLCUVGVGHBZHMZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a synthetic compound known for its potential applications in various scientific fields. Characterized by its unique combination of a chlorophenyl, fluorophenyl, and methoxyphenyl group linked to a dihydropyrazole core, this compound garners interest due to its distinct structural properties and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole can be achieved through multiple pathways, typically starting from respective substituted benzaldehydes, phenylhydrazine, and an appropriate dicarbonyl compound. A common approach involves a condensation reaction under reflux conditions, often facilitated by catalysts such as glacial acetic acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the process is scaled up by optimizing the reaction parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are increasingly employed to enhance reproducibility and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: The compound 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole undergoes several types of chemical reactions including:

  • Oxidation: Introduction of oxygen can transform the dihydropyrazole ring to a pyrazole.

  • Reduction: Selective reduction can affect substituents on the benzene rings or the dihydropyrazole ring.

  • Substitution: Halogen atoms in the compound can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.

Major Products Formed: Depending on the reaction conditions, products can range from fully oxidized pyrazole derivatives to substituted dihydropyrazole variants, showcasing versatile reactivity.

Scientific Research Applications

5-(4-Chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole finds applications across several scientific domains:

  • Chemistry: Used as a precursor or intermediate in synthetic organic chemistry, particularly in the formation of heterocyclic compounds.

  • Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and as a chemical building block in the synthesis of complex molecules.

Mechanism of Action

The specific mechanism by which 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole exerts its effects is largely dependent on its application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating biochemical pathways to produce a therapeutic effect. For instance, the presence of both electron-donating and withdrawing groups on the aromatic rings influences the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • 1,3,5-Triarylpyrazoles

  • 1-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

  • 5-phenyl-3-(4-methoxyphenyl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

By diving into the details of 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, we've just scratched the surface of this compound's intriguing properties and potential applications. It's a molecule with much to offer across the scientific spectrum.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O/c1-27-20-12-4-15(5-13-20)21-14-22(16-2-6-17(23)7-3-16)26(25-21)19-10-8-18(24)9-11-19/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCUVGVGHBZHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 5
5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

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